molecular formula C7H9ClN2O B15050531 1-(6-Aminopyridin-3-yl)ethanone hydrochloride CAS No. 19828-21-8

1-(6-Aminopyridin-3-yl)ethanone hydrochloride

Cat. No.: B15050531
CAS No.: 19828-21-8
M. Wt: 172.61 g/mol
InChI Key: FVVIPVHJDKFMRK-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of an aminopyridine moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ammonia, followed by reduction and acetylation to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(6-Aminopyridin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(3-Aminopyridin-4-yl)ethanone hydrochloride
  • 2-Amino-5-acetylpyridine
  • 5-Acetyl-2-aminopyridine

Comparison: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

19828-21-8

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H

InChI Key

FVVIPVHJDKFMRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N.Cl

Origin of Product

United States

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